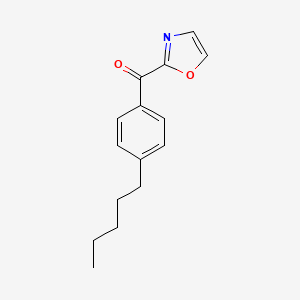

2-(4-Pentylbenzoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-2-yl-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-3-4-5-12-6-8-13(9-7-12)14(17)15-16-10-11-18-15/h6-11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJUUBJDTMZAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642094 | |

| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-11-7 | |

| Record name | 2-Oxazolyl(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction with 2 Magnesiated Oxazoles and Weinreb Amides:this is a Highly Efficient and Widely Used Method for Preparing 2 Acyl Oxazoles.nih.govacs.orgthe Process Begins with the Deprotonation of the C2 Position of the Oxazole Ring Using a Grignard Reagent, Such As Isopropylmagnesium Chloride I Prmgcl , to Form a 2 Magnesiated Oxazole.acs.orgsigmaaldrich.comthis Organomagnesium Species Exists in Its Closed, Cyclic Form, Unlike Its Lithiated Counterpart.acs.org

This 2-oxazolyl Grignard reagent then reacts cleanly with the previously prepared N-methoxy-N-methyl-4-pentylbenzamide (the Weinreb amide). The reaction proceeds through a stable metal-chelated tetrahedral intermediate which, upon workup, collapses to furnish the desired ketone, 2-(4-Pentylbenzoyl)oxazole, in good to high yields. acs.orgacs.org This method avoids the over-addition and ring-opening problems associated with more reactive acylating agents. mychemblog.comacs.org

Robinson Gabriel Synthesis:the Robinson Gabriel Synthesis is a Classical Method for Forming the Oxazole Ring Itself from an α Acylamino Ketone Precursor.wikipedia.orgsynarchive.comin a Potential Pathway to 2 4 Pentylbenzoyl Oxazole, One Could Start with an α Amino Ketone. This Starting Material Would First Be Acylated with 4 Pentylbenzoyl Chloride to Form the Key Intermediate, a 2 4 Pentylbenzamido Ketone. This Intermediate is then Subjected to Cyclodehydration Using a Strong Acid, Such As Sulfuric Acid or Polyphosphoric Acid, to Yield the Final 2,4,5 Trisubstituted Oxazole Ring.wikipedia.orgyoutube.comthe Specific Substituents at the 4 and 5 Positions of the Resulting Oxazole Would Depend on the Structure of the Initial α Amino Ketone.

Reactivity of the Oxazole (B20620) Ring and Peripheral Substituents

The chemical reactivity of 2-(4-Pentylbenzoyl)oxazole is characterized by the distinct properties of the oxazole ring and the influence of its substituents.

The oxazole ring is an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution. orgsyn.org When such reactions do occur, they preferentially take place at the C5 position. orgsyn.org The presence of an electron-donating group on the ring is typically required to activate it towards electrophilic attack. orgsyn.org The 2-benzoyl group is electron-withdrawing, which further deactivates the ring, making electrophilic substitution on the oxazole core of this compound particularly challenging.

Nucleophilic substitution reactions on the oxazole ring are uncommon and often occur only when a suitable leaving group is present. orgsyn.org The most electron-deficient carbon, and therefore the most susceptible to nucleophilic attack, is the C2 position. orgsyn.org Consequently, if a derivative of this compound were synthesized with a good leaving group (e.g., a halogen) at the C2 position, it could potentially undergo nucleophilic displacement. However, nucleophilic attack on the oxazole ring can also lead to ring cleavage rather than simple substitution. orgsyn.org

Oxazoles can function as dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. orgsyn.org This reaction typically involves an electron-rich oxazole and an electron-deficient dienophile (an alkene or alkyne). The cycloaddition is facilitated by electron-donating groups on the oxazole ring. orgsyn.org The initial adduct formed from the cycloaddition is often unstable and undergoes a subsequent retro-Diels-Alder reaction, losing a molecule (like water or a nitrile) to form a substituted pyridine. This transformation, known as the Kondrat'eva pyridine synthesis, is a powerful tool for constructing pyridine rings.

The oxazole ring, while aromatic, is susceptible to ring-opening under certain conditions. Strong acids or bases can promote cleavage of the ring. orgsyn.org Deprotonation at the C2 position, if it were unsubstituted, is known to exist in equilibrium with a ring-opened isonitrile species. orgsyn.org

A notable rearrangement specific to substituted oxazoles is the Cornforth rearrangement. This reaction involves the thermal rearrangement of 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions. orgsyn.org Additionally, oxazoles can be synthetically converted into other heterocyclic systems, such as imidazoles or pyrroles, through reaction pathways that involve nucleophilic addition followed by ring-opening and subsequent recyclization. orgsyn.org Recent studies have also explored skeletal rearrangements of oxazoles into larger or different ring systems like azepines and pyrroles through electrocyclization processes. researchgate.net

Transformations of the Pentyl and Benzoyl Moieties in this compound

Transformations of the Pentyl Moiety

The pentyl group, an alkyl side chain on the benzene (B151609) ring, offers opportunities for functionalization, primarily at the benzylic position—the carbon atom directly attached to the aromatic ring. This position is activated due to the ability of the benzene ring to stabilize radical, cationic, and anionic intermediates.

Benzylic Oxidation: A common transformation of alkylbenzenes is the oxidation of the benzylic carbon. slideshare.netwikipedia.orgthieme.de Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), can convert the benzylic methylene (B1212753) group of the pentyl chain into a carbonyl group, yielding a ketone. alfa-chemistry.comresearchgate.net Under harsher conditions, the entire alkyl chain can be cleaved to afford a carboxylic acid. masterorganicchemistry.com The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for this reaction to proceed. masterorganicchemistry.com While specific studies on this compound are not prevalent, the general mechanism involves the formation of a benzylic radical, which is then further oxidized. wikipedia.org The oxazole ring is generally stable under these oxidative conditions, though careful control of the reaction is necessary to avoid degradation.

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Benzylic Oxidation to Ketone | Mild oxidizing agents (e.g., CrO3, MnO2) | 2-(4-(1-Oxopentyl)benzoyl)oxazole | Selectively oxidizes the benzylic position. |

| Benzylic Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., hot KMnO4, H2CrO4) | 4-(2-Oxazoloyl)benzoic acid | Cleaves the pentyl chain at the benzylic position. Requires a benzylic hydrogen. |

Benzylic Halogenation: The benzylic position of the pentyl group can be selectively halogenated, typically brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. wikipedia.org This reaction proceeds via a free radical chain mechanism, where the stability of the intermediate benzylic radical directs the substitution to this specific position. The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution and elimination reactions, allowing for the introduction of a wide range of functional groups.

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., benzoyl peroxide), CCl4, heat or light | 2-(4-(1-Bromopentyl)benzoyl)oxazole | Highly selective for the benzylic position. The product is a versatile synthetic intermediate. |

Transformations of the Benzoyl Moiety

The benzoyl moiety contains two reactive sites: the carbonyl group and the aromatic ring. Both can be subjected to a variety of chemical transformations.

Reduction of the Carbonyl Group: The ketone functional group can be reduced to a secondary alcohol or completely deoxygenated to a methylene group.

Reduction to an Alcohol: Sodium borohydride (NaBH4) is a common and mild reagent used for the reduction of ketones to secondary alcohols. organic-chemistry.orgrsc.orgorientjchem.org The reaction is typically carried out in a protic solvent like methanol or ethanol. This transformation would yield 2-(4-pentylphenyl)(hydroxy)methyloxazole.

Complete Deoxygenation: The Clemmensen and Wolff-Kishner reductions are two classical methods for the complete reduction of a ketone to a methylene (CH2) group. slideshare.netwikipedia.orgthieme.de

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. annamalaiuniversity.ac.inwikipedia.orgalmerja.com These strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups, and the stability of the oxazole ring under these conditions would need to be considered. slideshare.netwikipedia.org

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by treatment with a strong base, such as potassium hydroxide, at high temperatures. wikipedia.orgthieme.dealfa-chemistry.comresearchgate.net This method is suitable for base-stable compounds. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a commonly employed variant. researchgate.net Given that oxazoles can be sensitive to strong bases, careful optimization of the reaction conditions would be necessary. pharmaguideline.com

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Reduction to Alcohol | NaBH4, MeOH or EtOH | (2-Oxazolyl)(4-pentylphenyl)methanol | Mild and selective for the carbonyl group. |

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 2-(4-Pentylbenzyl)oxazole | Strongly acidic conditions; potential for oxazole ring cleavage. slideshare.net |

| Wolff-Kishner Reduction | H2NNH2, KOH, diethylene glycol, heat | 2-(4-Pentylbenzyl)oxazole | Strongly basic conditions; potential for oxazole ring cleavage. wikipedia.orgresearchgate.net |

Electrophilic Aromatic Substitution: The benzene ring of the benzoyl group can undergo electrophilic aromatic substitution reactions. The acyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. nih.govresearchgate.netlibretexts.orgbyjus.com This means that electrophilic substitution, such as nitration, halogenation, or sulfonation, will occur at the positions meta to the carbonyl group. The pentyl group, being an alkyl group, is an ortho-, para-director. Therefore, the regiochemical outcome of an electrophilic substitution on the 4-pentylbenzoyl ring will be influenced by the directing effects of both substituents.

Nucleophilic Addition to the Carbonyl Carbon: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium reagents). saskoer.calibretexts.orgyoutube.com This reaction leads to the formation of a tertiary alcohol after an aqueous workup. For instance, the reaction with methylmagnesium bromide would yield (2-oxazolyl)(4-pentylphenyl)(methyl)methanol. The presence of the oxazole ring, an electron-withdrawing group, is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating this reaction.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-(4-Pentylbenzoyl)oxazole. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be made.

¹H NMR Spectroscopic Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoyl and oxazole (B20620) rings, and the aliphatic protons of the pentyl chain.

The protons on the 4-substituted benzene (B151609) ring typically appear as two distinct doublets in the aromatic region (approximately 7.50-8.50 ppm). The protons on the oxazole ring are observed as two singlets, or narrowly split doublets, in the region of 7.30-8.20 ppm.

The aliphatic pentyl group gives rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) appears as a triplet around 0.92 ppm. The adjacent methylene (B1212753) group (CH₂) shows a sextet at approximately 1.37 ppm. The subsequent two methylene groups in the chain are often observed as a multiplet around 1.65-1.75 ppm, while the methylene group directly attached to the aromatic ring (benzylic protons) is deshielded and appears as a triplet around 2.75 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 2H | Aromatic (Benzoyl H) |

| ~8.15 | s | 1H | Oxazole H |

| ~7.75 | d | 2H | Aromatic (Benzoyl H) |

| ~7.35 | s | 1H | Oxazole H |

| ~2.75 | t | 2H | -CH₂-Ar |

| ~1.70 | m | 2H | -CH₂-CH₂-Ar |

| ~1.37 | m | 4H | -(CH₂)₂-CH₃ |

| ~0.92 | t | 3H | -CH₃ |

Note: Data are typical values and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopic Determination of Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbonyl carbon of the benzoyl group is typically the most downfield signal, appearing around 180-185 ppm. The carbon atoms of the oxazole ring are observed in the range of 120-165 ppm. Aromatic carbons of the benzoyl ring resonate between 128 ppm and 150 ppm. The aliphatic carbons of the pentyl chain appear in the upfield region, from approximately 14 ppm to 36 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~182.5 | C=O (Ketone) |

| ~161.0 | C2 (Oxazole) |

| ~155.0 | C5 (Oxazole) |

| ~148.0 | Quaternary Aromatic C |

| ~132.0 | Quaternary Aromatic C |

| ~130.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~126.0 | C4 (Oxazole) |

| ~36.0 | -CH₂-Ar |

| ~31.0 | -CH₂- |

| ~30.5 | -CH₂- |

| ~22.5 | -CH₂- |

| ~14.0 | -CH₃ |

Note: Data are typical values and may vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Assignment

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the adjacent methylene protons of the pentyl chain, confirming their sequence. It would also show coupling between the ortho- and meta-protons on the 4-substituted benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the triplet at ~2.75 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~36.0 ppm in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the benzylic protons of the pentyl group to the quaternary and ortho carbons of the benzene ring.

Correlations from the aromatic protons of the benzoyl group to the carbonyl carbon.

A crucial correlation from the oxazole proton at C5 to the carbonyl carbon, confirming the connection between the benzoyl group and the oxazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1650-1670 cm⁻¹, which is indicative of the C=O stretching vibration of the benzoyl ketone. The C=N stretching vibration of the oxazole ring usually appears around 1550-1580 cm⁻¹. The C-O-C stretching of the oxazole ring can be found in the 1050-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the pentyl group appear just below 3000 cm⁻¹.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2955, 2870 | Medium-Strong | Aliphatic C-H Stretch |

| ~1665 | Strong | C=O Stretch (Ketone) |

| ~1570 | Medium | C=N Stretch (Oxazole) |

| ~1480 | Medium | Aromatic C=C Stretch |

| ~1070 | Medium | C-O-C Stretch (Oxazole) |

Note: Data are typical values and may vary slightly based on the sampling method.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring often gives a strong signal. The C=C and C=N bonds of the heterocyclic and aromatic rings are also Raman active. While detailed experimental Raman data for this specific compound is not widely published, the technique remains a valuable tool for a complete vibrational analysis, often aiding in the confirmation of skeletal vibrations that may be weak or absent in the FT-IR spectrum. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the chromophoric systems present.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the electronic transitions within its constituent aromatic and heterocyclic moieties. The primary chromophore in this molecule is the benzoyl-oxazole system. This conjugated system is responsible for the main absorption bands.

Derivatives of 2-phenylbenzoxazole (B188899) are known to display intense absorption bands in the UVA range, typically between 300 and 400 nm. For instance, studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths (λmax) in the range of 336 to 374 nm. scielo.brresearchgate.net These absorptions are generally attributed to π → π* transitions within the extended conjugated system encompassing the phenyl ring, the carbonyl group, and the oxazole ring. The presence of the 4-pentyl group on the benzoyl moiety is not expected to significantly shift the λmax, as it is an alkyl group and does not extend the conjugation. However, it may cause a slight bathochromic (red) or hypsochromic (blue) shift due to its electronic donating or steric effects.

The oxazole ring itself, as a heterocyclic aromatic compound, also contributes to the UV absorption profile. researchgate.net The combination of these chromophoric units results in a unique spectral fingerprint for this compound.

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like hexane (B92381) could be presented as follows:

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition |

| ~340 nm | High | π → π |

| ~280 nm | Moderate | n → π |

This is a hypothetical representation based on related compounds.

Solvatochromic Behavior and Solvent Effects on Absorption

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon provides insights into the change in dipole moment of the molecule upon electronic excitation.

For this compound, the presence of heteroatoms (N and O) and the carbonyl group introduces a significant dipole moment. The interaction of this dipole with solvent molecules of varying polarities can lead to differential stabilization of the ground and excited states, resulting in solvatochromic shifts.

In non-polar solvents, the molecule exists in a less stabilized state. Upon transitioning to a polar solvent, the ground state is stabilized to a certain extent. If the excited state is more polar than the ground state, it will be stabilized to a greater extent by the polar solvent, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more stabilized than the excited state, a blue shift (hypsochromic shift) will be observed.

Studies on related solvatochromic dyes have shown that an increase in solvent polarity can lead to significant shifts in emission spectra, indicating a more polar excited state. researchgate.netchalmers.sechemrxiv.org For this compound, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is anticipated for the π → π* transition, suggesting an increase in the dipole moment upon excitation.

A data table illustrating the hypothetical solvatochromic behavior of this compound could be:

| Solvent | Polarity Index | Absorption Maximum (λmax) |

| Hexane | 0.1 | ~338 nm |

| Dichloromethane | 3.1 | ~342 nm |

| Acetonitrile | 5.8 | ~345 nm |

| Ethanol | 4.3 | ~348 nm |

This is a hypothetical representation based on general principles of solvatochromism.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight and elucidating the structure of unknown compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule.

For this compound, with the chemical formula C₁₅H₁₇NO₂, the theoretical monoisotopic mass can be calculated with high precision. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated exact mass can be determined. researchgate.netsisweb.comwarwick.ac.ukepfl.ch

The molecular formula and the calculated exact mass are presented in the table below:

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₁₅H₁₇NO₂ | 243.12593 |

An experimental HRMS measurement yielding a mass value very close to the calculated exact mass would confirm the elemental composition of this compound.

Fragmentation Patterns and Structural Inference

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint and allows for detailed structural elucidation. libretexts.org

The fragmentation of this compound is expected to be dictated by the weaker bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the cleavage of the benzoyl-oxazole bond and fragmentation of the pentyl chain.

A prominent fragmentation would be the cleavage of the C-C bond between the carbonyl group and the oxazole ring, leading to the formation of a stable benzoyl cation. The fragmentation of the benzoyl moiety itself can also occur. nih.govresearchgate.net Another characteristic fragmentation pathway involves the oxazole ring. The fragmentation of the oxazole ring itself can lead to various smaller fragments. clockss.orgnih.gov

A plausible fragmentation pattern for this compound is detailed in the table below:

| Fragment Ion (m/z) | Proposed Structure/Identity |

| 243 | [M]⁺ (Molecular Ion) |

| 186 | [M - C₄H₉]⁺ (Loss of a butyl radical from the pentyl chain) |

| 147 | [C₉H₅NO]⁺ (Benzoyl-oxazole fragment after loss of pentyl group) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 69 | [C₃H₃NO]⁺ (Oxazole ring fragment) |

X-ray Diffraction (XRD) Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 3-acetyloxazolin-2-one, can provide valuable insights into the expected structural features. st-andrews.ac.uk An X-ray diffraction study of this compound would reveal the planarity of the oxazole and phenyl rings and the dihedral angle between them. The conformation of the flexible pentyl chain would also be determined.

A hypothetical table of selected crystallographic data for this compound is presented below, based on typical values for organic molecules:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~95 |

| Volume (ų) | ~1290 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.25 |

This is a hypothetical representation based on related structures.

The bond lengths and angles within the benzoyl-oxazole core would be of particular interest, providing experimental validation of the electronic effects of the substituent groups.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction analysis provides unequivocal proof of a molecule's constitution and its preferred conformation in the solid state. This powerful analytical method involves irradiating a single crystal of the compound with an X-ray beam. The subsequent diffraction pattern is recorded and analyzed to generate a detailed three-dimensional model of the electron density within the crystal.

Crystallographic Data and Intermolecular Interactions

The wealth of data generated from a single-crystal X-ray diffraction experiment is typically summarized in a crystallographic information file (CIF). This includes crucial parameters that define the crystal structure, such as the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density.

Below is an example of how the crystallographic data for this compound would be presented in a data table.

Interactive Table: Example Crystallographic Data for a Hypothetical Compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₇NO₂ |

| Formula Weight | 243.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be here |

| b (Å) | Value would be here |

| c (Å) | Value would be here |

| α (°) | 90 |

| β (°) | Value would be here |

| γ (°) | 90 |

| Volume (ų) | Value would be here |

| Z | 4 |

| Calculated Density (g/cm³) | Value would be here |

| Absorption Coeff. (mm⁻¹) | Value would be here |

| F(000) | Value would be here |

| Crystal Size (mm³) | Value would be here |

| Radiation (λ, Å) | MoKα (0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | Value would be here |

| Independent Reflections | Value would be here |

| R_int | Value would be here |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value would be here |

Without the specific experimental data for this compound, the tables and detailed discussions remain illustrative of the analytical depth that single-crystal X-ray diffraction provides.

Computational Chemistry and Quantum Mechanical Investigations

Theoretical Studies on Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the interactions between them are fundamental to a molecule's properties. Computational methods can model these features with high accuracy.

Geometry optimization using DFT methods, such as the B3LYP functional with a 6-311G++(d,p) basis set, is a standard approach to find the most stable (lowest energy) conformation of such molecules. irjweb.comirjweb.com For 2-(4-Pentylbenzoyl)oxazole, the key dihedral angles are between the phenyl and carbonyl groups and between the carbonyl and oxazole (B20620) groups. The planarity of this central benzoyl-oxazole core is influenced by a balance between the stabilizing effects of π-conjugation and the destabilizing effects of steric hindrance. In related benzoyl derivatives, a significant twist between the phenyl and carbonyl groups is often observed to alleviate steric clash.

The n-pentyl group, an unbranched alkyl chain, adds further conformational flexibility. hmdb.canih.gov Its lowest energy state is typically an all-trans (anti-periplanar) arrangement of the carbon-carbon bonds to minimize steric strain. However, multiple gauche conformations exist that are only slightly higher in energy, meaning a variety of pentyl chain orientations are accessible at room temperature.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: These values are illustrative and based on typical results for analogous structures from DFT calculations.

| Parameter | Predicted Value | Description |

|---|---|---|

| Dihedral Angle (Phenyl-C=O) | ~30-40° | The twist between the pentyl-substituted phenyl ring and the carbonyl group. |

| Dihedral Angle (C=O-Oxazole) | ~10-20° | The twist between the carbonyl group and the oxazole ring. |

| C=O Bond Length | ~1.23 Å | Typical double bond length for an aromatic ketone. |

| C-N Bond Length (Oxazole) | ~1.38 Å | Standard carbon-nitrogen bond in the oxazole ring. |

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the interactions within a molecule. researchgate.netresearchgate.net In this compound, several key stereoelectronic effects contribute to its stability and electronic structure.

The most significant interaction is the resonance (or π-conjugation) across the benzoyl-oxazole framework. The π-systems of the phenyl ring, the carbonyl group, and the oxazole ring are electronically coupled. This delocalization of electrons stabilizes the molecule. NBO analysis reveals this as strong donor-acceptor interactions between the filled π-orbitals of the rings and the empty π* orbital of the carbonyl group, and vice-versa.

Electronic Structure and Quantum Chemical Descriptors

The arrangement of electrons in molecular orbitals governs the chemical reactivity and optical properties of a molecule.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pentylbenzene (B43098) and oxazole ring systems. The electron-donating nature of the pentyl group raises the energy of the phenyl ring's π-orbitals, making this moiety a significant contributor to the HOMO. The LUMO, in contrast, is anticipated to be localized mainly on the electron-withdrawing benzoyl moiety and the oxazole ring, particularly on the carbonyl carbon and the C=N bond of the oxazole.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov Theoretical studies on similar oxazole derivatives have shown that such compounds are often characterized by a significant HOMO-LUMO gap, indicating good stability. irjweb.com

Table 2: Predicted FMO Properties for this compound (Illustrative) Note: Energy values are illustrative, based on typical DFT (B3LYP/6-311G++) calculations for similar aromatic ketones and heterocycles.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | Energy of the outermost electrons; relates to ionization potential and nucleophilicity. |

| LUMO Energy | -1.8 to -2.4 eV | Energy of the lowest empty orbital; relates to electron affinity and electrophilicity. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are rich or poor in electrons. In an MEP map, red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). ejosat.com.trdtic.mil

For this compound, the MEP map is expected to show the most negative potential localized on the oxygen atom of the carbonyl group, which is a primary site for electrophilic interaction. The nitrogen and oxygen atoms within the oxazole ring also exhibit negative potential. nih.govresearchgate.net Conversely, the hydrogen atoms of the aromatic rings and the pentyl chain will be regions of positive potential. The area around the carbonyl carbon will be relatively electron-poor, though this is often masked by the strongly negative potential of the adjacent oxygen.

Quantitative information on charge distribution can be obtained from methods like Mulliken population analysis or NBO analysis, which assign partial charges to each atom. ejosat.com.tr This analysis would confirm the high negative charges on the oxygen and nitrogen atoms and positive charges on the hydrogen atoms.

Local reactivity is described by functions like the Fukui function, f(r). wikipedia.org This function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgscm.com It helps pinpoint the most reactive sites within the molecule. scm.com

For nucleophilic attack (attack by an electron-rich species): The reactive sites are predicted by f+(r), which identifies atoms that can best accommodate an additional electron. For this compound, the carbonyl carbon is predicted to have the highest f+ value, marking it as the primary electrophilic center.

For electrophilic attack (attack by an electron-poor species): The reactive sites are predicted by f-(r), which identifies atoms from which an electron is most easily removed. These sites are expected to be on the electron-rich phenyl and oxazole rings.

For radical attack: The relevant descriptor is f0(r).

By condensing these values onto individual atoms, one can rank the atomic sites by their susceptibility to different types of attack. scm.com

Table 3: Predicted Global and Local Reactivity Descriptors (Illustrative) Note: Values are illustrative and derived from the principles of conceptual DFT.

| Descriptor | Definition | Predicted Characteristics for this compound |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Moderately hard, consistent with a stable organic molecule with a significant HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Moderate electrophilicity, indicating it can accept electrons at specific sites. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Moderate nucleophilicity, with electron-rich regions capable of donating electron density. |

| Fukui Function (f+) | f+ ≈ ρ(N+1) - ρ(N) | Highest value expected on the carbonyl carbon. |

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental data and understanding the relationship between the molecule's structure and its spectral characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry allows for the a priori prediction of ¹H and ¹³C NMR chemical shifts. The standard approach involves a two-step process:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is typically performed using a DFT functional (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-31G(d) or larger).

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This is a high-level calculation that often employs the same or a larger basis set.

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ = σ(TMS) - σ(sample).

Recent advancements in computational protocols emphasize the importance of accounting for environmental factors, such as the solvent, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). acs.orgresearchgate.net For this compound, distinct chemical shifts would be predicted for the protons and carbons of the pentyl chain, the benzoyl ring, and the oxazole ring.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical data based on typical chemical shift values for similar structural motifs, as would be predicted by GIAO-DFT calculations.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Oxazole C2-H | 8.1 - 8.3 | - |

| Oxazole C4-H | 7.6 - 7.8 | 125 - 128 |

| Oxazole C5-H | 7.2 - 7.4 | 140 - 143 |

| Benzoyl Protons (ortho) | 8.0 - 8.2 | 129 - 131 |

| Benzoyl Protons (meta) | 7.5 - 7.7 | 128 - 130 |

| Pentyl Chain (α-CH₂) | 2.6 - 2.8 | 35 - 37 |

| Pentyl Chain (terminal CH₃) | 0.8 - 1.0 | 13 - 15 |

| Benzoyl Carbonyl (C=O) | - | 185 - 188 |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating ultraviolet-visible (UV-Vis) absorption spectra. rsc.org This technique calculates the energies of electronic transitions from the ground state to various excited states.

The process begins with an optimized ground-state geometry. A TD-DFT calculation is then performed to obtain the vertical excitation energies (corresponding to λmax values) and their associated oscillator strengths (f), which indicate the intensity of the absorption bands. youtube.comyoutube.com For a molecule like this compound, the key electronic transitions, such as the π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group, can be identified and characterized. acs.org

Theoretical studies on structurally related 2-phenyloxazole (B1349099) derivatives show that the choice of functional and the inclusion of solvent models are critical for achieving good agreement with experimental spectra. rsc.orgresearchgate.net Simulating the emission spectrum (fluorescence) involves optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state.

Table 2: Example of a Predicted UV-Vis Absorption Spectrum for this compound using TD-DFT

This table shows exemplary results one might obtain from a TD-DFT calculation (e.g., using B3LYP/6-311+G(d,p) with a PCM solvent model), illustrating the primary electronic transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Character of Transition |

| 310 | 0.45 | HOMO -> LUMO | π → π |

| 275 | 0.21 | HOMO-1 -> LUMO | π → π |

| 240 | 0.15 | HOMO -> LUMO+1 | π → π |

| 350 | 0.02 | HOMO-2 -> LUMO | n → π |

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

For the synthesis of this compound, a likely route is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgwikipedia.org Computational methods can be used to map the entire reaction coordinate for this transformation.

This process involves:

Identifying Intermediates: Locating all stable species (reactants, intermediates, products) along the proposed pathway and optimizing their geometries.

Locating Transition States (TS): Searching for the first-order saddle points on the potential energy surface that connect these intermediates. A true transition state is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Computational studies on the Robinson-Gabriel synthesis have successfully used DFT to model the key cyclization and dehydration steps, elucidating the structures of the crucial transition states. researchgate.netresearchgate.net

Comparing the activation energies of competing pathways allows chemists to predict the most likely reaction mechanism and product distribution. For instance, a DFT investigation into a T3P-mediated Robinson-Gabriel reaction successfully explained product selectivity by comparing the Gibbs free energy profiles of competing cyclization pathways, finding a difference of over 70 kJ/mol between the favored and disfavored routes. researchgate.net Similar calculations for the synthesis of this compound would provide a detailed, quantitative understanding of its formation mechanism. researchgate.netacs.org

Table 3: Illustrative Calculated Energies for a Step in the Robinson-Gabriel Synthesis of this compound

This table provides a hypothetical energy profile for the cyclization step, as would be calculated using a functional like M06-2X with an SMD solvent model.

| Species | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

| Reactant (2-acylamino-ketone) | 0.0 | 0.0 |

| Transition State 1 (Cyclization) | +110.5 | +125.2 |

| Intermediate (Hemiaminal) | -15.3 | -5.8 |

| Transition State 2 (Dehydration) | +95.7 | +112.4 |

| Product (Oxazole) + H₂O | -40.1 | -65.9 |

Solid-State Computational Modeling

While solution-phase properties are crucial, understanding the solid-state behavior of this compound is important for materials science applications. Solid-state computational modeling can predict crystal structures and properties.

The primary goal is often crystal structure prediction (CSP) . This involves generating a multitude of plausible crystal packing arrangements (polymorphs) and ranking them based on their calculated lattice energies. These calculations typically use force fields optimized for intermolecular interactions or more accurate periodic DFT methods (plane-wave DFT).

Once a likely crystal structure is identified, other solid-state properties can be simulated, such as:

Phonon spectra: To assess the vibrational stability of the crystal lattice.

Mechanical properties: Including bulk modulus and elasticity.

Electronic properties: Such as the solid-state band gap and density of states.

While specific CSP studies on this compound are not prominent in the literature, the methodologies are well-established for a wide range of organic molecules. These computational tools provide a pathway to understanding how intermolecular forces, such as π-π stacking of the aromatic rings and van der Waals interactions of the pentyl chains, dictate the packing and macroscopic properties of the material in its solid form.

Crystal Packing Analysis

There is currently no published data available regarding the single-crystal X-ray diffraction analysis of this compound. Consequently, information on its crystal system, space group, unit cell dimensions, and the nature of intermolecular interactions such as hydrogen bonding or π-π stacking, which are crucial for understanding its solid-state properties, remains unknown.

Intermolecular Charge Transport Studies

Similarly, specific theoretical or experimental studies on the intermolecular charge transport properties of this compound are not present in the current body of scientific literature. Research into the charge transport characteristics of other oxazole-terminated conjugated oligomers has highlighted the potential of the oxazole ring to function as an effective anchor group in molecular electronic devices. nih.gov These studies have explored quantum interference effects and how the substitution pattern on the oxazole and adjacent phenyl rings influences molecular conductance. nih.govillinois.edu However, without dedicated quantum chemical calculations for this compound, its hole and electron reorganization energies, electronic coupling (transfer integrals), and charge carrier mobilities cannot be determined. Such computational investigations are vital for assessing its potential as a semiconductor material in organic electronics.

While general quantum chemical investigation methods are applied to various heterocyclic compounds, including other oxazole derivatives, the specific application of these techniques to this compound is yet to be reported. researchgate.net The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding charge transport, have not been calculated for this compound.

Applications in Advanced Materials and Catalysis

Oxazole (B20620) Derivatives in Organic Electronic Materials

Oxazole-containing compounds have garnered significant attention for their use in organic electronic devices. scilit.com The electron-deficient nature of the oxazole ring makes it a suitable building block for creating materials with specific charge-transport and light-emitting properties, essential for devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. ingentaconnect.com

The design of effective organic semiconductors hinges on the ability to tune molecular orbital energy levels (HOMO and LUMO) and minimize the reorganization energy (λ), which is the energy required for a molecule's geometry to relax after a charge is added or removed. acs.orgresearchgate.net Oxazole derivatives are often explored as n-type (electron-transporting) materials due to their electron-deficient characteristics. acs.orgresearchgate.net

Design Principles:

Energy Level Tuning: The HOMO and LUMO energy levels can be modified by chemical substitution. Incorporating electron-withdrawing groups, such as the trifluoromethylphenyl group, or replacing furan/thiophene units with oxazole/thiazole units can lower both HOMO and LUMO levels, which is beneficial for n-type materials. acs.org The introduction of an oxazole core can decrease the LUMO energy level, facilitating electron injection. ingentaconnect.com

Reorganization Energy: A key goal in designing organic semiconductors is to achieve low reorganization energy. For n-type materials, the electron reorganization energy (λe) should be minimized to facilitate efficient electron transport. scilit.com Theoretical studies on oxazole derivatives have shown that λe values can be comparable to or even smaller than those of well-known n-type semiconductors like perfluoropentacene (B8735957) (λe ≈ 0.250 eV). acs.orgresearchgate.net For instance, the calculated λe for (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) is 0.223 eV, suggesting it could be an excellent electron transport material. scilit.com

Intramolecular Charge Transfer (ICT): The presence of both electron-donating and electron-accepting moieties within a molecule can lead to intramolecular charge transfer upon excitation. scilit.comnih.gov This property is crucial for the functionality of many organic electronic materials.

Charge Transport Properties: The charge transport capability of a material is often predicted by its reorganization energy and electronic coupling between adjacent molecules. Materials with lower reorganization energy for a specific charge carrier (electron or hole) are expected to have higher mobility for that carrier. scilit.com Theoretical calculations for various oxazole and thiazole-based compounds show electron reorganization energies in the range of 0.21–0.37 eV. acs.orgresearchgate.net In many oxazole derivatives, the electron reorganization energy is found to be considerably lower than the hole reorganization energy, indicating a preference for electron transport. scilit.com

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Predicted Transport Preference |

|---|---|---|---|

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) | 0.381 scilit.com | 0.223 scilit.com | Electron Transport scilit.com |

| Generic Oxazole/Thiazole Derivatives | Not specified | 0.21 - 0.37 acs.orgresearchgate.net | Electron Transport acs.orgresearchgate.net |

| Perfluoropentacene (n-type reference) | Not specified | 0.250 acs.orgresearchgate.net | Electron Transport acs.org |

| Tris(8-hydroxyquinoline) aluminum (Alq3) (ETL reference) | Not specified | 0.276 nih.gov | Electron Transport nih.gov |

| N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-diphenyl-4,4′-diamine (TPD) (HTL reference) | 0.290 nih.gov | Not specified | Hole Transport nih.gov |

Oxazole and its related isomer, oxadiazole, are frequently incorporated into molecules designed for organic light-emitting diodes (OLEDs). nih.govrsc.org They often serve as electron-transporting or hole-blocking layers, but can also be part of the emissive core itself. nih.govrsc.org

Luminescence Mechanisms: The luminescence in these materials typically arises from the radiative decay of excitons (electron-hole pairs). The process often involves an initial excitation to a locally excited (LE) state, which can then evolve into an intramolecular charge transfer (ICT) state, particularly in molecules with donor-acceptor structures. nih.gov In polar solvents, this ICT state can be further stabilized through solvation, forming a solvent-stabilized ICT (SSICT) state before emission or non-radiative decay. nih.gov The efficiency of light emission is quantified by the photoluminescence quantum yield (PLQY), which is influenced by the competition between radiative (kr) and non-radiative (knr) decay rates. nih.gov Suppressing intermolecular packing through the strategic placement of bulky side groups can increase the PLQY and improve device efficiency. nih.gov

Device Performance: The performance of an OLED is evaluated by several metrics, including current efficiency (CE, in cd/A), power efficiency (PE, in lm/W), and external quantum efficiency (EQE, in %). nih.govmdpi.comresearchgate.net Oxazole derivatives have been successfully used to create high-efficiency blue and green-emitting OLEDs. nih.govmdpi.com For example, a deep-blue emitting material, TPO-AP, which incorporates an oxazole moiety, achieved an EQE of 4.26% and a current efficiency of 5.49 cd/A in a non-doped device. nih.gov In other systems using carbazole (B46965) derivatives as the emitting material, impressive EQEs of up to 9.5% have been reported for solution-processed devices. mdpi.comresearchgate.net

| Emitting Material/Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Color/Peak |

|---|---|---|---|---|

| TPO-AP (Oxazole derivative) | Not specified | 5.49 nih.gov | 4.26 nih.gov | Deep Blue (454 nm) nih.gov |

| AP-TPO (Oxazole derivative) | Not specified | 4.33 nih.gov | 3.73 nih.gov | Deep Blue (447 nm) nih.gov |

| CZ-2 (Carbazole derivative) | 4104 mdpi.com | 20.2 mdpi.com | 9.5 mdpi.comresearchgate.net | Greenish Blue (488 nm) mdpi.com |

| CZ-1 (Carbazole derivative) | 4130 mdpi.comresearchgate.net | 19.3 mdpi.com | 8.6 mdpi.com | Greenish Blue (492 nm) mdpi.com |

| 2,5-bis{4-[2-(p-dimethylaminophenyl)vinyl]phenyl}-1,3,4-oxadiazole | Not specified | Not specified | Not specified | Blue researchgate.net |

The favorable photoluminescent properties of benzoxazole (B165842) and naphthoxazole derivatives make them excellent candidates for use as fluorescent dyes and probes. periodikos.com.br These compounds can exhibit intense absorption and emission, and their fluorescence can be highly sensitive to the local environment, making them useful for sensing applications. nih.govperiodikos.com.br

Benzoxazole and its analogues have been developed as fluorescent probes for various analytes, including metal ions and biological molecules. periodikos.com.brnih.govmdpi.com For example, a benzoxazole-based macrocycle was designed as a selective fluorescent chemosensor for zinc (Zn²⁺) and cadmium (Cd²⁺) ions, where coordination to the metal ion triggers a significant increase in fluorescence (a CHEF effect). mdpi.com Similarly, probes based on benzothiazole (B30560), a close structural relative of benzoxazole, have been synthesized to detect reactive oxygen species like hydrogen peroxide and peroxynitrite in living cells, often operating on a "turn-on" fluorescence mechanism. mdpi.comnih.gov

A particularly promising area is the use of benzoxazole and naphthoxazole derivatives as fluorescent DNA probes. periodikos.com.br These compounds can bind to DNA, often through intercalation, leading to a significant enhancement in their fluorescence emission. periodikos.com.br This property makes them sensitive and potentially safer alternatives to commonly used, mutagenic DNA stains. periodikos.com.br

Supramolecular Chemistry and Self-Assembly of Benzoyloxazole Analogues

Supramolecular chemistry involves the design of systems where molecules spontaneously associate into larger, well-defined structures through noncovalent interactions. rsc.org This "bottom-up" approach allows for the creation of complex and functional materials from relatively simple molecular building blocks.

The reliable construction of supramolecular architectures depends on the strategic placement of functional groups that can engage in specific and directional noncovalent interactions. rsc.orgnih.gov Key design principles include:

Molecular Recognition: Building blocks are designed with complementary binding sites that recognize each other, leading to predictable assembly.

Hierarchy of Interactions: Combining different types of noncovalent interactions (e.g., strong hydrogen bonds with weaker halogen bonds or π-π stacking) can create a hierarchy that directs the assembly process in a stepwise manner. nih.gov For example, a strong and reliable hydrogen-bonding motif can be used to form a primary structure, which is then organized into a larger architecture by weaker interactions. nih.gov

Directionality and Specificity: Interactions like hydrogen bonds are highly directional and specific, which is crucial for achieving well-ordered, crystalline materials rather than amorphous aggregates. rsc.org

The self-assembly of benzoyloxazole analogues and related heterocyclic systems is driven by a combination of weak, noncovalent forces. mhmedical.comnih.gov

Hydrogen Bonding: This is one of the most powerful and widely used interactions in supramolecular design due to its strength and directionality. rsc.orgnih.gov In oxazole derivatives, the ring nitrogen atom is a competent hydrogen bond acceptor. researchgate.netnih.govresearchgate.net Studies have shown that the nitrogen in an oxazole ring is a stronger hydrogen bond acceptor than the oxygen atom. researchgate.netresearchgate.net Intramolecular N-H···N hydrogen bonds can stabilize specific conformations of molecules containing oxazole rings. nih.gov

π-π Stacking: These interactions occur between aromatic rings and are crucial for the organization of flat, planar molecules like many oxazole derivatives. rsc.orgrsc.orgnih.gov The nature of the stacking can be influenced by substituents on the aromatic rings; electron-withdrawing groups can reduce the inherent electrostatic repulsion between π-electron clouds, while electron-donating groups can increase it. nih.gov In many crystal structures, π-π stacking interactions between benzothiazole or pyridyl rings, with centroid-to-centroid distances around 3.5 Å, play a vital role in stabilizing the extended architecture. researchgate.net Introducing bulky "picket-fence" type groups on the edge of flat aromatic molecules is a strategy used to suppress strong π-π stacking, which can enhance solubility and preserve monomer-like photophysical properties in the solid state. rsc.org

Chalcogen Bonding: This is a less conventional noncovalent interaction where a chalcogen atom (S, Se, Te) acts as an electrophilic center and interacts with a nucleophile (like a nitrogen atom). nih.govrsc.orgnih.gov The strength of this interaction generally increases with the size of the chalcogen atom (S < Se < Te). nih.govrsc.org Chalcogen bonds can play a significant role in stabilizing molecular conformations and directing crystal packing. rsc.orgnih.gov In complexes of benzochalcogenadiazoles with nitrogen bases, the Ch···N chalcogen bond is a key stabilizing interaction, with its strength influenced by both electrostatic and dispersion forces. nih.gov

| Interaction Type | Description | Typical Energy (kcal/mol) | Role in Assembly |

|---|---|---|---|

| Hydrogen Bond | Directional interaction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., oxazole nitrogen). rsc.org | ~ -5 to -50 nih.gov | Forms primary, robust structural motifs; high directionality and specificity. rsc.orgnih.gov |

| π-π Stacking | Interaction between the π-electron systems of aromatic rings. rsc.org | ~ -3 to -6 (non-polar component) nih.gov | Stabilizes columnar or layered structures; crucial for packing of planar molecules. rsc.orgresearchgate.net |

| Chalcogen Bond | Electrophilic interaction involving a chalcogen atom (S, Se, Te) and a nucleophile. rsc.org | Comparable to hydrogen bonds rsc.org | Directs crystal packing; can be used in conjunction with other interactions for hierarchical assembly. rsc.orgnih.gov |

Formation of Ordered Nanostructures and Polymeric Assemblies

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology and advanced materials science. While specific research on the self-assembly of 2-(4-Pentylbenzoyl)oxazole is not extensively documented in publicly available literature, the broader class of oxazole-containing molecules, particularly those with calamitic (rod-like) or bent-core structures, has been shown to form ordered assemblies such as liquid crystals. tandfonline.comresearchgate.net The formation of these structures is driven by a combination of intermolecular interactions, including π-π stacking of the aromatic and heterocyclic rings, and van der Waals forces between aliphatic chains. nih.gov

The incorporation of heterocyclic rings like oxazole into mesogenic (liquid crystal-forming) molecules can significantly influence their phase behavior, including the types of liquid crystalline phases formed and their transition temperatures. arkat-usa.orgtandfonline.com For instance, the introduction of an oxazole ring can impart specific dipole moments and polarizability, which in turn affect the stability and nature of the resulting mesophases. arkat-usa.org Research on related oxadiazole derivatives, which share structural similarities with oxazoles, has demonstrated the formation of low-temperature nematic phases, a desirable property for display and sensor applications. tandfonline.comresearchgate.net

Furthermore, the general principles of self-assembly in peptide-drug conjugates, where aromatic moieties can drive the formation of nanostructures like nanofibers and nanoribbons through π-π stacking and hydrogen bonding, provide a conceptual framework for how molecules like this compound could be functionalized to create complex, ordered polymeric assemblies. nih.gov The synthesis of macrocyclic scaffolds containing oxazole-based amino acids highlights the potential of these heterocycles as building blocks for supramolecular chemistry and the construction of orthogonally protected structures for more complex molecular architectures. nih.gov

The following table summarizes the types of ordered structures observed in various oxazole-containing compounds, illustrating the potential for this compound and its derivatives to form similar assemblies.

| Compound Class | Type of Ordered Structure | Key Driving Interactions | Potential Applications |

| Oxazole-based liquid crystals | Nematic, Smectic A phases | Dipole-dipole interactions, π-π stacking | Displays, sensors |

| Bent-core oxazole mesogens | Nematic, Smectic C phases | Shape-induced packing, polar ordering | Electro-optical devices |

| Oxazole-containing peptidomimetics | Macrocyclic scaffolds | Hydrogen bonding, covalent linkages | Supramolecular chemistry, drug delivery |

Catalytic Applications of Oxazole-Containing Ligands

The nitrogen atom in the oxazole ring provides a valuable coordination site for transition metals, making oxazole-containing compounds excellent candidates for ligand development in catalysis. The electronic properties of the oxazole ring can be readily tuned by substituents, allowing for fine control over the activity and selectivity of the resulting metal complexes.

Development of Oxazole Ligands for Transition Metal Catalysis

Oxazole-containing ligands have emerged as a versatile class of ligands in transition metal catalysis, finding application in a wide range of chemical transformations. nih.govnih.gov The development of these ligands has been driven by the need for new catalytic systems with improved performance, stability, and selectivity. The oxazole moiety can be incorporated into various ligand frameworks, including bidentate and tridentate structures, which can coordinate to a metal center and create a specific steric and electronic environment. arkat-usa.org

A significant area of research has been the synthesis of chiral oxazoline-containing ligands, which are closely related to oxazoles and have been instrumental in the development of asymmetric catalysis. researchgate.nettandfonline.com These ligands, often derived from readily available chiral amino alcohols, can induce high levels of enantioselectivity in metal-catalyzed reactions. nih.gov The modular nature of their synthesis allows for the systematic variation of both the oxazoline (B21484) ring substituents and the ligand backbone, enabling the optimization of the catalyst for a particular reaction. tandfonline.com

The search for novel ligand structures has also led to the exploration of naturally occurring oxazole and oxazoline structural motifs as inspiration for ligand design. tandfonline.com Vanadium complexes with ligands derived from such natural products have shown promise in polymerization catalysis. tandfonline.comarkat-usa.org

Applications in Polymerization Reactions (e.g., Ethylene-Norbornene Copolymerization)

Oxazole-containing ligands have demonstrated significant potential in the field of olefin polymerization. Vanadium complexes bearing oxazole-oxazoline ligands have been shown to be active catalysts for both ethylene (B1197577) homopolymerization and the copolymerization of ethylene with norbornene. tandfonline.comarkat-usa.org The structure of the ligand, particularly the substitution pattern on the oxazole and oxazoline rings, has a considerable impact on the catalyst's activity and the microstructure of the resulting copolymers. tandfonline.com

For instance, in the ethylene-norbornene copolymerization catalyzed by vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands, the position of the methyl group influences both the catalytic activity and the incorporation of the norbornene comonomer. tandfonline.com This highlights the ability to fine-tune the properties of the polymer by modifying the ligand structure.

The table below presents data on the performance of different vanadium catalysts with oxazole-oxazoline ligands in ethylene-norbornene copolymerization.

| Catalyst | Ligand | Activity (kg PE/(mol·h)) | Norbornene Incorporation (mol%) |

| L1-V | 2-(Oxazol-2-yl)oxazoline | Data not specified | Data not specified |

| L2-V | 2-(Oxazol-2-yl)-4-methyloxazoline | Lower activity | Influenced by substituent |

| L3-V | 2-(5-Methyloxazol-2-yl)oxazoline | Higher activity | Not significantly influenced |

Data adapted from research on vanadium catalysts with oxazole-oxazoline ligands. tandfonline.com

These findings underscore the potential of developing new generations of polymerization catalysts based on oxazole-containing ligands for the synthesis of specialty polymers with tailored properties.

Asymmetric Catalysis Utilizing Chiral Oxazole-Containing Ligands

Chiral oxazoline-containing ligands, particularly bis(oxazoline) (BOX) and pyridine-oxazoline (PyOx) ligands, are among the most successful classes of ligands for asymmetric catalysis. researchgate.nettandfonline.com These ligands, when complexed with a transition metal, form chiral catalysts that can control the stereochemical outcome of a wide range of organic reactions, leading to the synthesis of enantiomerically enriched products. The development of these ligands has been a major focus in the field of asymmetric synthesis, with numerous applications in the pharmaceutical and fine chemical industries. researchgate.netresearchgate.net

The success of these ligands stems from their modular and readily accessible nature, allowing for the creation of a diverse library of ligands with varying steric and electronic properties. researchgate.nettandfonline.com This tunability is crucial for optimizing the enantioselectivity of a given catalytic transformation. For example, pyridine-oxazoline ligands have been extensively investigated and have shown excellent performance in a variety of asymmetric reactions, including hydrosilylation, aldol (B89426) reactions, and Michael additions. researchgate.netresearchgate.net

More recently, the development of planar-chiral oxazole-pyridine ligands has further expanded the toolbox of chiral ligands for asymmetric catalysis. nih.gov These ligands have shown promise in palladium-catalyzed asymmetric cyclization reactions, demonstrating the potential of incorporating the oxazole ring directly into novel chiral scaffolds. nih.gov The design of such ligands is guided by the principle of creating a well-defined chiral pocket around the metal center, which effectively discriminates between the two prochiral faces of the substrate.

The following table provides a non-exhaustive list of asymmetric reactions where chiral oxazoline and oxazole-containing ligands have been successfully employed.

| Ligand Type | Metal | Reaction Type |

| Bis(oxazoline) (BOX) | Cu, Fe, Zn | Diels-Alder, Aldol, Michael Addition |

| Pyridine-Oxazoline (PyOx) | Pd, Cu, Ir | Allylic Alkylation, Hydrosilylation |

| Phosphine-Oxazoline (PHOX) | Ir, Pd | Hydrogenation, Allylic Substitution |

| Planar-Chiral Oxazole-Pyridine | Pd | Acetoxylative Cyclization |

The continued development of novel chiral ligands based on the oxazole scaffold is an active area of research, with the potential to provide new and more efficient catalysts for the synthesis of complex chiral molecules. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for 2-(4-Pentylbenzoyl)oxazole

The synthesis of oxazole (B20620) derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more environmentally friendly and efficient methods. ijpsonline.comijpsonline.com Traditional methods often involve hazardous reagents and produce significant waste. ijpsonline.com Future research will likely focus on "green" synthetic approaches for this compound, minimizing the use of toxic substances and improving energy efficiency. ijpsonline.comijpsonline.com

Key areas of development include:

Microwave-assisted and Ultrasound-mediated Synthesis: These techniques can accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods. ijpsonline.commdpi.com

Catalytic Systems: The use of novel catalysts, including metal nanoparticles and organocatalysts, can lead to more selective and efficient reactions under milder conditions. nih.govnih.gov Silver-catalyzed reactions, for instance, have shown promise in the synthesis of related benzoxazole (B165842) derivatives. nih.govnih.gov

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic pathways where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. mdpi.com The van Leusen oxazole synthesis is a notable example of a versatile multicomponent reaction for preparing oxazole-based molecules. mdpi.comnih.gov

Electrochemical Synthesis: This approach offers a sustainable alternative by using electricity to drive chemical reactions, often avoiding the need for harsh oxidants or reductants. rsc.org

A comparative look at conventional versus emerging green synthetic methods highlights the potential for significant improvements in the synthesis of oxazole derivatives.

Table 1: Comparison of Synthetic Methodologies for Oxazole Derivatives

| Feature | Conventional Methods | Green Synthetic Approaches |

|---|---|---|

| Reagents | Often require stoichiometric amounts of hazardous reagents. | Utilize catalytic amounts of less toxic substances. ijpsonline.com |

| Solvents | Frequently employ volatile and toxic organic solvents. | Favor the use of safer solvents like water or ionic liquids, or solvent-free conditions. ijpsonline.commdpi.com |

| Energy | Typically rely on prolonged heating. | Employ energy-efficient methods like microwave or ultrasound irradiation. ijpsonline.commdpi.com |

| Yield & Purity | May result in lower yields and require extensive purification. | Often lead to higher yields and improved product purity. ijpsonline.com |

| Waste | Generate significant amounts of chemical waste. | Designed to minimize waste and maximize atom economy. researchgate.net |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structure-property relationships of this compound is crucial for its rational design and application. The integration of advanced analytical techniques will provide unprecedented insight into its molecular architecture and behavior.

Advanced Spectroscopic Methods: Techniques such as two-dimensional NMR spectroscopy, X-ray crystallography, and time-resolved fluorescence spectroscopy can provide detailed information about the compound's conformation, intermolecular interactions, and excited-state dynamics.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting molecular properties, reaction mechanisms, and spectroscopic signatures. acs.org These in silico studies can guide experimental work and accelerate the discovery of new derivatives with desired characteristics. nih.govnih.gov Molecular docking simulations, for example, can predict the binding interactions of oxazole derivatives with biological targets. nih.govnih.gov

Exploration of New Material Science Applications Beyond Current Scope

While oxazole derivatives have shown promise in various fields, their full potential in material science remains largely untapped. Future research is expected to explore novel applications for this compound and related structures.

Organic Electronics: The π-conjugated system of the oxazole ring makes these compounds potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org

Sensors: The sensitivity of the oxazole core to its chemical environment could be exploited in the development of chemical sensors for detecting specific analytes.

Polymers and Advanced Materials: Incorporation of the this compound moiety into polymer backbones could lead to materials with unique thermal, optical, or mechanical properties. diva-portal.org Poly(2-oxazoline)s, for instance, are a versatile class of polymers with tunable properties and potential biomedical applications. diva-portal.orgnih.govresearchgate.net

Rational Design of Oxazole-Based Structures with Tunable Properties

The ability to fine-tune the properties of oxazole-based compounds is essential for tailoring them to specific applications. The structure of this compound offers several points for modification, allowing for the rational design of derivatives with a wide range of characteristics.

The relationship between the chemical structure of oxazole derivatives and their resulting properties is a key area of investigation. diva-portal.orgnih.gov By systematically modifying the substituents on the oxazole and benzoyl rings, researchers can influence factors such as:

Liquid Crystalline Behavior: The rigid core and flexible pentyl chain of this compound are suggestive of potential liquid crystalline properties. Modifications to the molecular structure could be used to control the type of liquid crystal phase and the temperature range over which it is stable.

Photophysical Properties: The absorption and emission wavelengths, as well as the quantum yield of fluorescence, can be tuned by introducing electron-donating or electron-withdrawing groups to the aromatic rings. acs.org

Biological Activity: The biological activity of oxazole derivatives is highly dependent on their structure. ijpsonline.com Rational design can be used to optimize their interaction with specific biological targets. nih.govnih.gov

Table 2: Impact of Structural Modifications on the Properties of Oxazole Derivatives

| Structural Modification | Potential Effect on Properties |

|---|---|

| Altering the length of the alkyl chain (e.g., pentyl group) | Influences solubility, melting point, and liquid crystalline properties. diva-portal.org |

| Introducing substituents on the phenyl ring | Modifies electronic properties, affecting absorption/emission spectra and reactivity. acs.org |

| Substituting the oxazole ring | Can alter the planarity of the molecule and its interaction with other molecules or biological targets. mdpi.com |